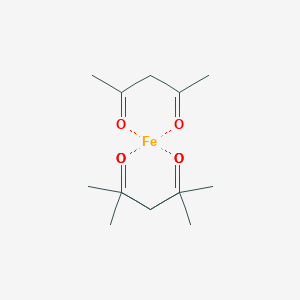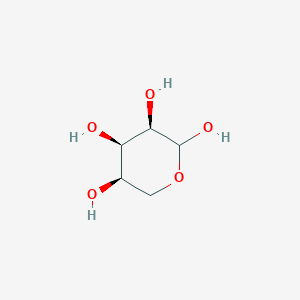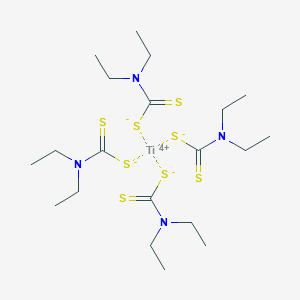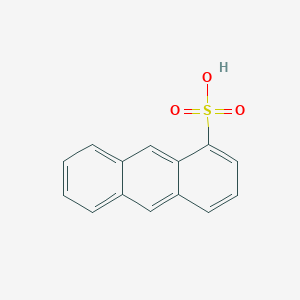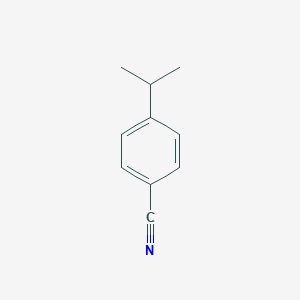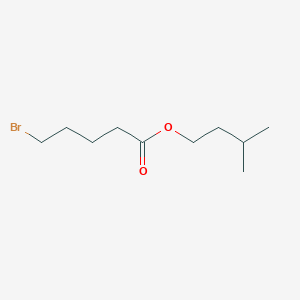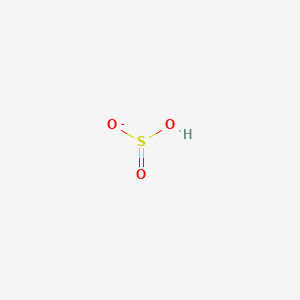
Hydrogen sulfite
Vue d'ensemble
Description
Hydrogen sulfite, also known as bisulfite, is a chemical compound with the formula HSO₃⁻. It is an intermediate form of sulfurous acid and is commonly found in aqueous solutions. This compound is widely used in various industrial processes, including food preservation, water treatment, and as a reducing agent in chemical synthesis.
Applications De Recherche Scientifique
Hydrogen sulfite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.
Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.
Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.
Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]
Industrial Production Methods
In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]
-
Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]
-
Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]
Common Reagents and Conditions
Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.
Major Products
The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.
Mécanisme D'action
Hydrogen sulfite exerts its effects through various mechanisms, including:
Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.
Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.
Comparaison Avec Des Composés Similaires
Hydrogen sulfite is similar to other sulfur-containing compounds such as sulfite (SO₃²⁻) and sulfate (SO₄²⁻). it is unique in its ability to act as both a reducing agent and an antioxidant.
Similar Compounds
Sulfite (SO₃²⁻): Sulfite is a stronger reducing agent than hydrogensulfite and is commonly used in industrial processes for bleaching and dechlorination.
Sulfate (SO₄²⁻): Sulfate is the fully oxidized form of sulfur and is commonly found in nature. It is less reactive than hydrogensulfite and is used in various industrial applications, including fertilizers and detergents.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its role as a reducing agent and antioxidant highlight its versatility and importance.
Propriétés
Numéro CAS |
15181-46-1 |
|---|---|
Formule moléculaire |
HSO3(−) HO3S- |
Poids moléculaire |
81.07 g/mol |
Nom IUPAC |
hydrogen sulfite |
InChI |
InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1 |
Clé InChI |
LSNNMFCWUKXFEE-UHFFFAOYSA-M |
SMILES |
OS(=O)[O-] |
SMILES canonique |
OS(=O)[O-] |
| 15181-46-1 | |
Description physique |
Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. |
Synonymes |
isulfite H2S(D2S) hydrogen sulfite hydrosulfite |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

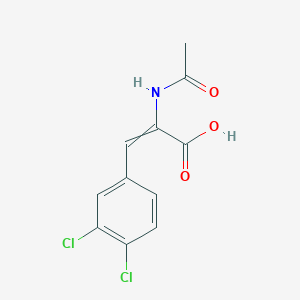
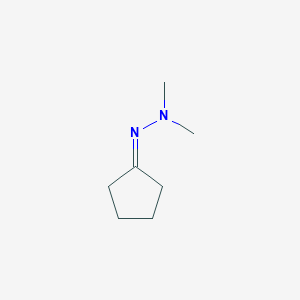

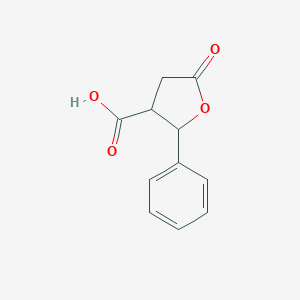
![4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid](/img/structure/B76843.png)
